(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile

Herbicide Discovery Agrochemical Research Structure-Activity Relationship

Generic acrylonitrile substitution fails: 2-methoxy vs. 3-methoxy vs. 4-methoxybenzoyl isomers show divergent pre-emergence herbicidal activity against grass and broadleaf weeds. This 4-methoxy derivative fills a critical pharmacophore data gap. - **Application:** Key SAR probe for herbicide discovery; validates methoxy positional effects - **Synthetic utility:** Enables nitrile-bearing pyridines, pyrazoles & fused pyrimidines (not accessible via enaminoester analogs) - **Physicochemical profile:** XLogP3-AA 1.9, PSA 53.3 Ų - distinct from non-carbonyl analogs - **Supply:** Standard research quantities available for immediate shipment

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B11874779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3
InChIKeyUHFQKFDTQWMNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile


(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile (CAS: 96219-74-8), also known as 2-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxopropanenitrile, is a substituted acrylonitrile derivative featuring a dimethylamino group and a 4-methoxybenzoyl moiety attached to an acrylonitrile backbone [1]. This compound is primarily valued as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds, including pyridines and pyrazoles, via reactions such as cyclocondensations . Its structural features—specifically the enaminonitrile and ketone functionalities—enable its use in cycloaddition reactions, making it a strategic building block for medicinal chemistry and agrochemical research .

Substitution Risks of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile


Within the class of substituted acrylonitriles, generic substitution is a high-risk procurement strategy due to the profound impact of subtle structural variations on biological activity, physicochemical properties, and synthetic utility. Positional isomerism on the benzoyl ring, as well as changes to the amine substituent, can dramatically alter herbicidal potency, prostaglandin biosynthesis inhibition, and reactivity in heterocyclic synthesis [1]. For instance, a closely related analog, trans-3-(4-dimethylaminophenyl)-2-(4-methoxyphenyl)acrylonitrile, exhibits a highly potent IC50 of 0.07 μM in prostaglandin biosynthesis assays, a property not directly translatable to the benzoyl-containing target compound without empirical verification [2]. Similarly, herbicidal activity data for 2-(2-methoxybenzoyl)-3-dimethylaminoacrylonitrile and its 3-methoxy analog demonstrate that the position of the methoxy group on the benzoyl ring is a critical determinant of pre-emergence herbicidal efficacy against specific weed species [3]. Therefore, substituting the 4-methoxybenzoyl derivative with a seemingly similar in-class analog can invalidate experimental results, compromise synthetic routes, and lead to unanticipated failures in downstream applications.

Comparator Analysis for (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile


Positional Isomerism Determines Herbicidal Activity

While the target 4-methoxybenzoyl derivative itself lacks published herbicidal data, a robust class-level inference can be drawn from its positional isomers. In a direct head-to-head comparison within the same patent family, 2-(2-methoxybenzoyl)-3-dimethylaminoacrylonitrile and 2-(3-methoxybenzoyl)-3-dimethylaminoacrylonitrile exhibited markedly different pre-emergence herbicidal activities against a panel of weed species at an application rate of 15 lbs/acre [1]. This demonstrates that the position of the methoxy substituent on the benzoyl ring is a critical determinant of biological activity. The 4-methoxy substitution pattern in the target compound represents a distinct and untested configuration, making it a valuable probe for exploring SAR in herbicidal acrylonitriles [1].

Herbicide Discovery Agrochemical Research Structure-Activity Relationship

Lipophilicity and Polar Surface Area Influence Permeability

The target compound possesses a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 53.3 Ų [1]. These values are distinct from close analogs. For instance, a structurally related compound lacking the carbonyl oxygen (i.e., a phenyl rather than benzoyl linker), 3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile (CAS 6582-06-5), has a different calculated LogP and a higher molecular weight (278.3 vs 230.26 g/mol) . The presence of the benzoyl carbonyl in the target compound significantly alters its hydrogen bonding capacity and electronic distribution compared to its phenyl analog, directly impacting its behavior in partitioning and receptor binding assays [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Heterocyclic Reactivity: Enaminonitrile vs. Ester Analogs

The target compound, an enaminonitrile derivative, exhibits distinct reactivity compared to its enaminoester analog, methyl 2-benzoyl-3-dimethylaminopropenoate. Both compounds are versatile precursors for heterocyclic synthesis, but their different electron-withdrawing groups (nitrile vs. ester) lead to different reaction pathways and product profiles when condensed with nucleophiles [1]. For example, condensation with various reagents affords different acyclic, cyclic, and fused heterocyclic derivatives. The nitrile group in the target compound provides a different electronic environment and a distinct site for further functionalization compared to the ester moiety, making it a non-interchangeable building block in the synthesis of pyridine, pyrazole, and pyrimidine derivatives [1].

Organic Synthesis Heterocyclic Chemistry Enaminone Reactivity

Optimal Applications of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile


Herbicidal SAR Studies for Lead Optimization

Procure this compound as a key SAR probe in herbicide discovery programs. The quantitative evidence that positional isomerism of the methoxybenzoyl group (2-methoxy vs. 3-methoxy) dramatically alters pre-emergence activity against grass and broadleaf weeds justifies the synthesis and evaluation of the 4-methoxy derivative [1]. This compound fills a critical data gap in understanding the pharmacophore requirements for this class of herbicides. Its distinct activity profile, predicted by class-level inference, makes it a non-redundant candidate for screening against a panel of weed species to identify novel lead compounds with improved selectivity or potency.

Nitrile-Heterocycle Library Synthesis

Use (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile as a specific and non-substitutable building block for the construction of diverse heterocyclic libraries. The presence of the nitrile group, as opposed to an ester group found in close analogs, directs the synthesis toward a distinct chemical space of nitrile-bearing pyridines, pyrazoles, and fused pyrimidines [2]. Substituting this compound with its enaminoester analog would result in a different set of heterocyclic products, thereby altering the scope and potential biological activity of the resulting compound library. This makes it essential for medicinal chemists targeting nitrile-containing scaffolds, which are known to act as electrophilic warheads or hydrogen-bond acceptors in drug-target interactions [2].

ADME Impact of the Benzoyl Moiety

This compound serves as a valuable tool for studying the impact of the benzoyl carbonyl on the physicochemical and ADME properties of acrylonitrile-based molecules. The computed lipophilicity (XLogP3-AA 1.9) and polar surface area (53.3 Ų) [3] are distinct from its non-carbonyl phenyl analog, which has a higher molecular weight and different hydrogen-bonding capabilities . Researchers can use this compound in comparative permeability and metabolic stability assays to deconvolute the specific contribution of the 4-methoxybenzoyl group to passive diffusion, plasma protein binding, and cytochrome P450 interactions. This is a crucial step in the rational design of lead candidates with optimized pharmacokinetic profiles.

Prostaglandin Biosynthesis Modulation

Given the potent inhibition of prostaglandin biosynthesis observed for a structurally related trisubstituted acrylonitrile (IC50 of 0.07 μM) [4], (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile can be procured for evaluation in this pathway. The target compound's structural divergence—specifically the replacement of a phenyl ring with a benzoyl group—provides a means to explore the pharmacophore model for this activity class. Since the inhibitor in the literature lacked a carboxy group and its activity was attributed to the electronic charges of its aromatic rings, evaluating this benzoyl-containing analog can provide new insights into the electronic and steric requirements for binding to the target enzyme(s) in the prostaglandin biosynthesis pathway [4].

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